![molecular formula C9H8ClN3OS B1269988 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide CAS No. 842957-18-0](/img/structure/B1269988.png)
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide often involves the reaction of thiadiazole derivatives with various reagents to introduce the acetamide functionality. For example, a related compound was synthesized by the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, highlighting the use of chloroacetamido precursors in the synthesis of thiadiazole derivatives (Ismailova et al., 2014).
Molecular Structure Analysis
The molecular structure of related thiadiazole acetamides shows a twisted conformation between the acetamide and thiadiazole units, influenced by hypervalent interactions and hydrogen bonding, which can impact their chemical behavior and reactivity (Ismailova et al., 2014).
Chemical Reactions and Properties
Thiadiazole acetamides undergo various chemical reactions, including condensation and substitution, facilitated by the active sites present in the thiadiazole and acetamide groups. These reactions are crucial for the synthesis of novel derivatives with potential biological activities. The specific reactivity of the cyanomethylene functionality in related compounds allows for the construction of new heterocycles, indicating the versatility of thiadiazole acetamides in synthetic chemistry (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of thiadiazole acetamides, including solubility, melting point, and crystal structure, are influenced by their molecular conformation and intermolecular interactions, such as hydrogen bonding and van der Waals forces. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the molecule. Studies on related compounds have shown that the first protonation occurs on the nitrogen at the imidazole ring, indicating the impact of the thiadiazole and acetamide groups on the compound's acidity and basicity (Duran & Canbaz, 2013).
Scientific Research Applications
Synthesis and Anticholinesterase Activity
A study by Altıntop et al. (2012) explored the synthesis of various amide derivatives, including those related to 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide. These compounds were evaluated for their anticholinesterase properties, which are significant in the context of Alzheimer's disease and other cognitive disorders. The findings indicated specific derivatives exhibit anticholinesterase activity, suggesting potential therapeutic applications in neurodegenerative diseases (Altıntop et al., 2012).
Anticancer Potential
Nofal et al. (2014) synthesized derivatives involving the core structure of this compound and investigated their anticancer activities. The study highlighted that some derivatives displayed promising anticancer activity against various cancer cell lines, indicating the compound's relevance in developing new anticancer therapies (Nofal et al., 2014).
Molecular Structure Analysis
Ismailova et al. (2014) focused on the molecular structure of a compound closely related to this compound. The study provided valuable insights into the compound's molecular configuration, which is crucial for understanding its chemical properties and potential applications in various fields, such as materials science or drug design (Ismailova et al., 2014).
Mechanism of Action
Target of Action
It is structurally similar to tizanidine , which is known to be a central adrenalin α2 receptor agonist
Mode of Action
If it indeed acts on adrenergic receptors like Tizanidine, it may reduce the release of excitatory amino acids from interneurons, thereby inhibiting the multi synaptic mechanism related to muscle overstrain .
Biochemical Pathways
If it shares similar pharmacological properties with Tizanidine, it might influence pathways related to the release of excitatory amino acids .
Result of Action
If it acts similarly to Tizanidine, it might help in reducing muscle overstrain .
properties
IUPAC Name |
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-2-3-6-9(13-15-12-6)8(5)11-7(14)4-10/h2-3H,4H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFSOXXVENMMMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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